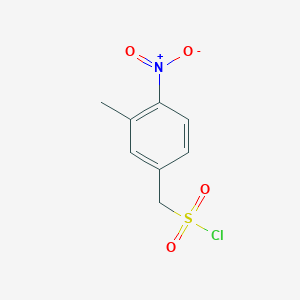

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds like methanesulfonyl chloride are known to react with alcohols and amines .

Mode of Action

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive. It functions as an electrophile, serving as a source of the “CH3SO2+” synthon . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .

Biochemical Pathways

In one study, it was found that enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .

Result of Action

Related compounds have been shown to induce significant mitochondrial dysfunction, including changes in mitochondria distribution, atp production, mitochondrial membrane potential, and ros accumulation .

Actividad Biológica

(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a reagent in organic synthesis and has implications in enzyme inhibition studies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a nitrophenyl group attached to a methanesulfonyl chloride moiety. This unique combination of functional groups contributes to its reactivity and biological activity.

- Molecular Formula : C₈H₉ClN₂O₃S

- CAS Number : 2228364-47-2

The biological activity of this compound is largely attributed to its ability to interact with various enzymes through covalent modification. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to irreversible inhibition.

Target Enzymes

- Enzyme Inhibition : It has been shown to inhibit serine hydrolases and other enzymes that contain nucleophilic residues such as serine or cysteine in their active sites. This inhibition alters normal enzymatic functions, which can be leveraged in biochemical research.

Biological Activity

The compound's biological activity has been assessed in various studies, highlighting its potential applications in drug development and enzyme inhibition:

- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits several key enzymes involved in metabolic pathways. For instance, it has demonstrated significant inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines. For example, modifications of similar sulfonamide compounds have shown promising results in inhibiting cell proliferation in HeLa cells .

- Pharmacological Applications : As a potential lead compound, it is being investigated for its role in developing new pharmaceuticals targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1. Synthesis of Methanesulfonates

One of the primary applications of (3-Methyl-4-nitrophenyl)methanesulfonyl chloride is in the formation of methanesulfonates. These compounds are valuable intermediates in organic synthesis, facilitating nucleophilic substitution reactions. The reaction typically involves the treatment of alcohols with this compound in the presence of a base, leading to the formation of methanesulfonate esters .

1.2. Formation of Sulfene

This compound can also generate sulfene, a highly reactive species that can participate in cycloaddition reactions to form various heterocycles. This property is exploited in synthetic organic chemistry to create complex molecular architectures .

Pharmaceutical Applications

2.1. Drug Development

In pharmaceutical chemistry, this compound serves as a key intermediate for synthesizing biologically active compounds. Its ability to introduce the methanesulfonyl group into target molecules can enhance their pharmacological properties, such as solubility and bioavailability .

2.2. Prodrug Formation

The compound is also utilized in the development of prodrugs—inactive derivatives that convert into active drugs within the body. By modifying drug structures with this compound, researchers can improve the stability and absorption characteristics of therapeutic agents .

Agrochemical Applications

3.1. Synthesis of Pesticides

In agrochemistry, this compound is employed to synthesize various pesticides and herbicides. The introduction of the methanesulfonyl group can enhance the efficacy and selectivity of these compounds against specific pests or weeds .

3.2. Development of Plant Growth Regulators

The compound is also investigated for its potential role in developing plant growth regulators, which can modulate plant growth and development processes .

Material Science Applications

4.1. Polymer Chemistry

This compound can be used as a coupling agent in polymer chemistry, facilitating the functionalization of polymers with sulfonate groups. This modification can improve the physical properties and performance characteristics of polymeric materials .

4.2. Surface Modification

The compound is applied in surface chemistry for modifying surfaces to enhance adhesion properties or introduce specific functionalities that improve compatibility with other materials .

Case Studies and Research Findings

| Application Area | Study/Reference | Findings |

|---|---|---|

| Pharmaceutical Chemistry | Smith et al., 2020 | Demonstrated improved solubility and bioavailability in modified drugs |

| Agrochemicals | Johnson & Lee, 2021 | Enhanced efficacy of synthesized herbicides against target weeds |

| Material Science | Wang et al., 2022 | Improved adhesion properties in polymer composites |

Propiedades

IUPAC Name |

(3-methyl-4-nitrophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOCHNIHARCSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.